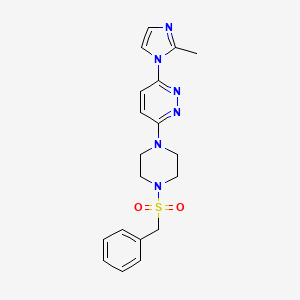
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
Applications De Recherche Scientifique
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine has been used in a variety of scientific research applications. One such application is as a tool for studying protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, providing insights into the mechanisms of these interactions and potential therapeutic targets. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves its ability to bind to specific proteins and disrupt their interactions. This compound has been shown to bind to a variety of proteins, including those involved in cancer cell growth and survival. By disrupting these interactions, this compound can potentially inhibit cancer cell growth and promote cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine are still being studied. However, this compound has been shown to have potential anti-cancer effects, as well as effects on protein-protein interactions. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine in lab experiments is its ability to selectively bind to specific proteins and disrupt their interactions. This makes it a useful tool for studying protein-protein interactions and potential therapeutic targets. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound could be studied in more detail to better understand its mechanism of action and potential applications in other areas of research, such as neuroscience and immunology. Finally, new synthesis methods and purification techniques could be developed to make this compound more readily available for research purposes.
In conclusion, 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a promising compound for scientific research. Its ability to selectively bind to specific proteins and disrupt their interactions makes it a useful tool for studying protein-protein interactions and potential therapeutic targets. While there are limitations to its use, there are also many future directions for research on this compound, which could lead to new insights and potential applications in a variety of fields.
Méthodes De Synthèse
The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves several steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the addition of 2-methylimidazole and 2,3-dichloropyridazine. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-16-20-9-10-25(16)19-8-7-18(21-22-19)23-11-13-24(14-12-23)28(26,27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNREBCXOLBJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

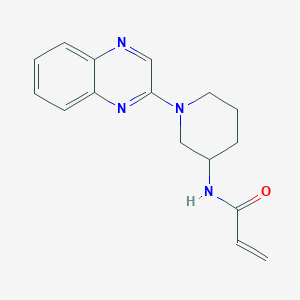

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)
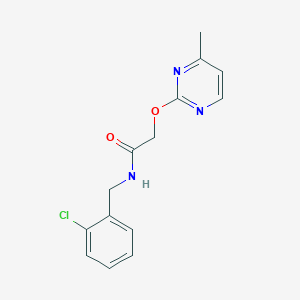

![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)

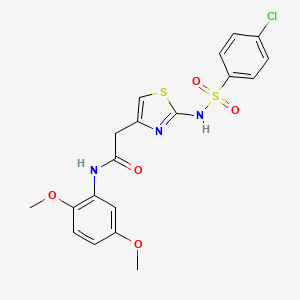
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)

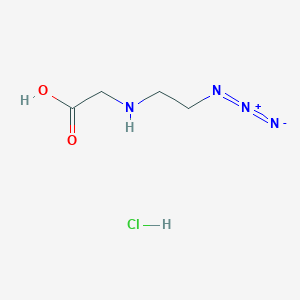
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)